molecular formula C6H8Br2N2S B6198926 5-bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide CAS No. 2680528-31-6

5-bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B6198926
CAS No.: 2680528-31-6
M. Wt: 300
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Description

5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a chemical compound with the molecular formula C6H7BrN2S·HBr It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with cyclopropylamine and elemental sulfur can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new thiazole derivative with an amine group replacing the bromine atom.

Scientific Research Applications

5-Bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-isopropyl-1,3-thiazol-2-amine
  • 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine
  • 5-Bromo-N-methyl-1,3-thiazol-2-amine

Uniqueness

Compared to similar compounds, 5-bromo-4-cyclopropyl-1,3-thiazol-2-amine hydrobromide has a unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications .

Properties

CAS No.

2680528-31-6

Molecular Formula

C6H8Br2N2S

Molecular Weight

300

Purity

95

Origin of Product

United States

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